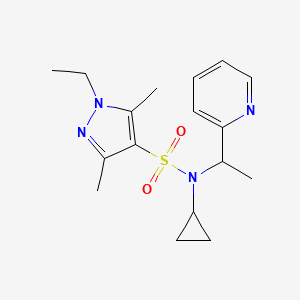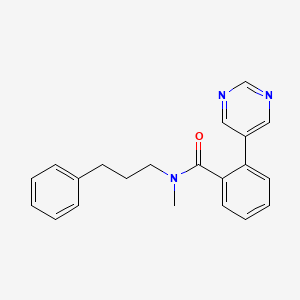![molecular formula C12H13FN2O3 B7592901 1-[2-(2-Fluoro-5-methylphenoxy)acetyl]imidazolidin-2-one](/img/structure/B7592901.png)
1-[2-(2-Fluoro-5-methylphenoxy)acetyl]imidazolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2-(2-Fluoro-5-methylphenoxy)acetyl]imidazolidin-2-one, also known as Fimasartan, is a non-peptide angiotensin II receptor antagonist used for the treatment of hypertension. It was developed by Boryung Pharmaceutical Company, South Korea, and was approved by the Korean Food and Drug Administration in 2010. Fimasartan has been shown to be effective in reducing blood pressure and improving cardiovascular outcomes in clinical trials.
Wirkmechanismus
1-[2-(2-Fluoro-5-methylphenoxy)acetyl]imidazolidin-2-one selectively blocks the binding of angiotensin II to the angiotensin II type 1 receptor, which leads to vasodilation and a decrease in blood pressure. This compound has been shown to have a higher affinity for the angiotensin II type 1 receptor than other angiotensin II receptor antagonists, which may contribute to its superior efficacy in reducing blood pressure.
Biochemical and Physiological Effects:
This compound has been shown to effectively reduce blood pressure and improve cardiovascular outcomes in preclinical and clinical studies. In addition to its antihypertensive effects, this compound has been shown to have beneficial effects on endothelial function, inflammation, and oxidative stress. This compound has also been shown to be well-tolerated in clinical trials, with a low incidence of adverse events.
Vorteile Und Einschränkungen Für Laborexperimente
1-[2-(2-Fluoro-5-methylphenoxy)acetyl]imidazolidin-2-one has several advantages for use in lab experiments. It has a high affinity for the angiotensin II type 1 receptor, which makes it a potent and selective antagonist. This compound has also been shown to be well-tolerated in clinical trials, which suggests that it may have a favorable safety profile. However, this compound has some limitations for use in lab experiments. It has a relatively short half-life, which may limit its usefulness in long-term studies. This compound is also only available as a commercial product, which may limit its availability for research purposes.
Zukünftige Richtungen
There are several future directions for the research and development of 1-[2-(2-Fluoro-5-methylphenoxy)acetyl]imidazolidin-2-one. One area of research is the investigation of this compound's effects on cardiovascular outcomes in specific patient populations, such as those with diabetes or chronic kidney disease. Another area of research is the development of new formulations of this compound with improved pharmacokinetic properties, such as a longer half-life or improved bioavailability. Finally, the investigation of this compound's effects on other physiological systems, such as the immune system, may provide new insights into its potential therapeutic uses.
Synthesemethoden
The synthesis method of 1-[2-(2-Fluoro-5-methylphenoxy)acetyl]imidazolidin-2-one involves the reaction of 2-fluoro-5-methylphenol with ethyl 2-bromoacetate in the presence of a base to form ethyl 2-(2-fluoro-5-methylphenoxy)acetate. The intermediate is then reacted with imidazolidin-2-one in the presence of a base to form this compound. The overall reaction scheme is shown below:
Wissenschaftliche Forschungsanwendungen
1-[2-(2-Fluoro-5-methylphenoxy)acetyl]imidazolidin-2-one has been extensively studied in preclinical and clinical trials. In preclinical studies, this compound has been shown to effectively reduce blood pressure and improve cardiovascular outcomes in animal models of hypertension. In clinical trials, this compound has been shown to be non-inferior to other angiotensin II receptor antagonists in reducing blood pressure and improving cardiovascular outcomes in patients with hypertension.
Eigenschaften
IUPAC Name |
1-[2-(2-fluoro-5-methylphenoxy)acetyl]imidazolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FN2O3/c1-8-2-3-9(13)10(6-8)18-7-11(16)15-5-4-14-12(15)17/h2-3,6H,4-5,7H2,1H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPLRQUOZRZLEDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)F)OCC(=O)N2CCNC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(4-methoxyphenyl)-5-[(5-methyl-1,3-oxazol-2-yl)methylsulfanyl]-1,3,4-thiadiazol-2-amine](/img/structure/B7592838.png)

![2-Methylsulfonyl-1,3,3a,4,6,7,8,9,9a,9b-decahydropyrrolo[3,4-a]indolizine](/img/structure/B7592846.png)
![Cyclohexyl-(3-ethoxy-1-hydroxy-7-azaspiro[3.5]nonan-7-yl)methanone](/img/structure/B7592858.png)


![N,3-dimethyl-N-(2,2,3,3,3-pentafluoropropyl)imidazo[1,5-a]pyridine-1-carboxamide](/img/structure/B7592887.png)
![1-[2-(2,3-Dimethylphenyl)pyrrolidin-1-yl]-2-pyrazol-1-ylethanone](/img/structure/B7592889.png)
![1-[2-(2,3-Dimethylphenyl)pyrrolidin-1-yl]-2-methoxyethanone](/img/structure/B7592890.png)
![N-[(2S)-1-(2-azaspiro[5.5]undec-9-en-2-yl)-3-methyl-1-oxobutan-2-yl]-2-methoxyacetamide](/img/structure/B7592894.png)

![N-ethyl-4-[(6-methylpyridin-2-yl)amino]piperidine-1-carboxamide](/img/structure/B7592902.png)
